molecular formula C217H349N71O74S9 B137904 Echistatin CAS No. 129038-42-2

Echistatin

货号 B137904
CAS 编号: 129038-42-2
分子量: 5425 g/mol
InChI 键: XLBBKEHLEPNMMF-SSUNCQRMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Echistatin Description

Echistatin is a 49-residue protein isolated from the venom of the saw-scaled viper, Echis carinatus, known for its potent inhibition of platelet aggregation . It is a member of the disintegrin family, which are small, cysteine-rich peptides containing an RGD (Arg-Gly-Asp) motif that interacts with integrin receptors . Echistatin's ability to bind to integrins, such as αvβ3 and αIIbβ3, with high affinity makes it a subject of interest for studying physiological processes like tumor-induced angiogenesis, tumor cell metastasis, osteoporosis, and wound repair .

Synthesis Analysis

The chemical synthesis of echistatin has been achieved through solid-phase methodology, resulting in a product that is physically and biologically indistinguishable from the native material . This synthetic echistatin retains the ability to inhibit fibrinogen-dependent platelet aggregation and demonstrates that the linear sequence contains all necessary information for proper folding . Analogues of echistatin have been synthesized to evaluate the role of the RGD sequence, confirming the critical role of arginine in the binding process .

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy has revealed that echistatin's structure consists of a series of irregular loops forming a rigid core stabilized by four cystine cross-links . The RGD sequence is located in a mobile loop, which is crucial for its activity . The secondary structure is characterized by a lack of alpha-helix, with mostly beta-turns and beta-sheet conformations . The three-dimensional structure has been determined using distance geometry and molecular dynamics, showing the RGD sequence at the apex of a loop connecting two strands of a distorted beta-sheet .

Chemical Reactions Analysis

Echistatin's interaction with integrins is mediated by its RGD-containing loop, which is maintained in the correct conformation by disulfide bridges . The selective reduction and linkage assignment of these disulfide bridges have been studied, revealing a stepwise reduction process and the pattern of disulfide connectivity . Chloramine T-induced structural changes in echistatin have been observed, affecting its binding characteristics to integrin receptors .

Physical and Chemical Properties Analysis

Echistatin's physical properties include a molecular weight of 5400 and a native isoelectric point of 8.3 . It contains a high proportion of cysteine residues, which form disulfide bridges crucial for its structure and function . The peptide's chemical properties, such as its high affinity and non-dissociable binding to integrin receptors, make it a potent antagonist of cell adhesion and platelet aggregation . The stability of echistatin under various conditions has been studied using techniques like circular dichroism and Raman spectroscopy, providing insights into its conformational stability and structural integrity .

科学研究应用

结构洞察

  1. 三维结构: Echistatin,一种来自蝰蛇毒液的49个氨基酸蛋白质,其结构由核磁共振光谱确定。它具有一系列不规则环形成的刚性核心,由四个半胱氨酸交叉连接稳定,RGD序列位于一个移动环中 (Saudek, Atkinson, & Pelton, 1991)

与整合素的相互作用

  1. 与整合素的结合: Echistatin与αvβ3和αIIbβ3整合素结合亲和力很高,诱导构象变化并表达配体诱导结合位点(LIBS)表位。其RGD环和C端结构的修改影响其结合和整合素诱导效应 (Marcinkiewicz et al., 1997)

在细胞生物学中的应用

  1. 对骨吸收的影响: Echistatin抑制了次级甲状旁腺功能亢进小鼠的骨吸收。它结合到破骨细胞,增加它们的数量,但不改变它们的形态 (Masarachia et al., 1998)
  2. 对精子-卵膜粘附的影响: Echistatin抑制了精子与无卵黄带的仓鼠卵子卵膜的粘附,但不影响精子对卵子的穿透 (Bronson et al., 1995)

分子动力学和结构分析

  1. 构象和动力学: Echistatin的高分辨率结构显示了RGD环和C端尾部之间的协同运动,对其与整合素的相互作用至关重要 (Monleón等,2005)
  2. 合成和生物活性: 对Echistatin及其类似物的化学合成进行了研究,揭示了其抑制机制和特定氨基酸残基作用的见解 (Garsky et al., 1989)

潜在的治疗应用

  1. 对人类肥厚性瘢痕来源成纤维细胞的影响: Echistatin显著抑制了人类肥厚性瘢痕来源成纤维细胞的增殖和I型/III型前胶原mRNA表达,表明其具有潜在的治疗应用 (Huang Xiao-yuang, 2007)
  2. 骨肉瘤的联合治疗: Echistatin与阿霉素联合使用抑制了人类骨肉瘤在鸡胚和裸鼠模型中的生长和转移,表明其在联合治疗中的潜力 (Tome et al., 2016)

安全和危害

Echistatin is for R&D use only, not for drug, household, or other uses . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

未来方向

Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects . Another direction could be the application of Echistatin’s property in Ech-based drug design for cancer therapy .

属性

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBKEHLEPNMMF-SSUNCQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C217H349N71O74S9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5425 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echistatin

CAS RN

129038-42-2
Record name Echistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129038422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
4,040
Citations
M Sato, MK Sardana, WA Grasser, VM Garsky… - The Journal of cell …, 1990 - rupress.org
… incubated with s-echistatin, demonstrated colocalization of s-echistatin with the outer edges … of the echistatin receptor as an integrin was confirmed by colocalization of echistatin …
Number of citations: 241 rupress.org
ZR Gan, RJ Gould, JW Jacobs, PA Friedman… - Journal of Biological …, 1988 - Elsevier
… of Echistatin-Reduced, carboxymethylated echistatin was … -Reduced and carboxymethylated echistatin was hydrolyzed in … Amino Acid Sequence Determination-Purified echistatin and se…
Number of citations: 452 www.sciencedirect.com
V Saudek, RA Atkinson, JT Pelton - Biochemistry, 1991 - ACS Publications
ABSTRACT: Echistatin is a 49 amino acid protein isolated … The structure of echistatin inaqueous solution has been … Here we report the three-dimensional structure of echistatin (49 …
Number of citations: 261 pubs.acs.org
VM Garsky, PK Lumma… - Proceedings of the …, 1989 - National Acad Sciences
… ]echistatin and [Ala24]echistatin by the methods described. As in the case of echistatin, the … Circular dichroism spectra for echistatin, [Orn24]echistatin, and [Ala24]echistatin (Fig. 4) are …
Number of citations: 127 www.pnas.org
I Wierzbicka-Patynowski, S Niewiarowski… - Journal of Biological …, 1999 - ASBMB
… The purpose of this study was to identify structural motifs of echistatin responsible for its biological activity. We selected echistatin because this short disintegrin, occurring in Echis …
Number of citations: 169 www.jbc.org
M Yamamoto, JE Fisher, M Gentile, JG Seedor… - …, 1998 - academic.oup.com
… First, we confirmed that echistatin binds in vitro with high affinity (K d , 0.5 nm) toα v β 3 … binding assay to measure echistatin concentrations in serum. We find that echistatin infused for 2 …
Number of citations: 152 academic.oup.com
CC Kumar, CPR Huiming-Nie, M Malkowski… - … of Pharmacology and …, 1997 - ASPET
… echistatin to integrin α v β 3 . In this study, we show that integrin α v β 3 receptor binds to echistatin … Echistatin can also inhibit the adhesion of human embryonic kidney cells expressing …
Number of citations: 147 jpet.aspetjournals.org
M Sato, V Garsky, RJ Majeska… - Journal of Bone and …, 1994 - Wiley Online Library
… s-echistatin. Bone resorption was the process most sensitive to inhibition by s-echistatin, with … sequence of s-echistatin showed that although the efficacy of s-echistatin is dependent on …
Number of citations: 54 asbmr.onlinelibrary.wiley.com
MJ Oursler, TC Spelsberg - Endocrinology, 1993 - academic.oup.com
… with echistatin inhibits bone resorption activity. Although the mechanism by which echistatin … The fact that the echistatin can inhibit osteoclast bone resorption makes it a candidate for …
Number of citations: 11 academic.oup.com
JE Fisher, MP Caulfield, M Sato, HA Quartuccio… - …, 1993 - academic.oup.com
… In this study echistatin, a naturally-occurring protein containing an RGD-sequence motif, was shown to completely inhibit osteoclast-mediated bone resorption in vivo. Echistatin or …
Number of citations: 213 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。